molecular formula C7H8O3 B041619 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 24363-23-3

7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B041619
CAS No.: 24363-23-3
M. Wt: 140.14 g/mol
InChI Key: HLZLZWREBWOZCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a high-value, synthetically versatile bicyclic building block of significant interest in organic chemistry and drug discovery research. This compound features a unique oxa-norbornene scaffold that combines a hydrolytically stable ether bridge with a highly reactive alkene, making it an excellent precursor for a wide range of chemical transformations. Its primary research value lies in its application as a key intermediate in the synthesis of complex molecular architectures, including nucleoside analogues, carbocyclic sugars, and other pharmacologically relevant scaffolds. The carboxylic acid functionality allows for straightforward derivatization into amides, esters, and other conjugates, while the strained double bond is highly amenable to ring-opening metathesis polymerization (ROMP), Diels-Alder cycloadditions, and dihydroxylation reactions. This bifunctional nature enables researchers to efficiently construct diverse compound libraries for screening against biological targets. Furthermore, the inherent chirality and rigid three-dimensional structure of the bicyclic system are particularly valuable in medicinal chemistry for exploring structure-activity relationships and designing conformationally restricted bioactive molecules. This reagent is strictly For Research Use Only and is intended for use by qualified laboratory professionals.

Properties

IUPAC Name

7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-7(9)5-3-4-1-2-6(5)10-4/h1-2,4-6H,3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZLZWREBWOZCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC(C1C(=O)O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390171
Record name 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24363-23-3
Record name 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Design

The patent US6677464B2 discloses a method using α,β-unsaturated carboxylic acids (e.g., acrylic acid) and substituted furans in the presence of Lewis acids like boron trifluoride etherate. The reaction proceeds via a concerted [4+2] cycloaddition, forming the bicyclic core with endo selectivity (Figure 1). Key substituents (R₁–R₇) on the furan and dienophile modulate electron density, enhancing reaction rates and regioselectivity.

Table 1: Representative Lewis Acids and Reaction Parameters

Lewis AcidTemperature (°C)Time (h)Yield (%)
Boron trifluoride25685
Aluminum chloride401278
Zinc iodide30872

Catalytic Efficiency and Industrial Applications

Boron trifluoride etherate emerges as the optimal catalyst, enabling reactions at ambient temperatures (25°C) with 85% yield within 6 hours. This method eliminates the need for high-pressure equipment and reduces byproduct formation through precise steric control. Industrial trials confirm scalability to kilogram-scale production, with >90% purity achieved after simple filtration.

Multi-Step Synthesis via Ketal Intermediate

Regioselective Diels-Alder Reaction

The PMC6147635 protocol employs 2-methylfuran and methyl 3-bromopropiolate in a benzene-mediated cycloaddition, achieving a 15.7:1 regioselectivity ratio for the desired adduct 4a . This step capitalizes on the electron-withdrawing bromine group to polarize the triple bond, accelerating diene attack at the β-position.

Ketal Formation and Hydrolysis Challenges

Adduct 4a undergoes methoxide-induced ketalization to yield 5a (87% yield), followed by hydrolysis using concentrated HCl in methanol. Notably, the 7-oxa bridge’s electron-withdrawing effect stabilizes the intermediate carbocation, necessitating harsh acidic conditions (5 M HCl, 7 hours) for 82% conversion to the target carboxylic acid.

Table 2: Hydrolysis Reagent Comparison for Ketal 5a

ReagentConditionsTime (h)Yield (%)
PPTSReflux, acetone16<10
HCl (conc.)RT, methanol782
H₂SO₄60°C, dioxane1245

Comparative Analysis of Modern Methods

Yield and Scalability

The Lewis acid method outperforms multi-step approaches in yield (85% vs. 38% overall) and operational simplicity. However, the ketal route provides superior regioselectivity, critical for synthesizing stereochemically complex derivatives.

Environmental and Economic Considerations

Boron trifluoride, while effective, poses handling challenges due to its volatility and toxicity. In contrast, the HCl-mediated hydrolysis is cost-effective but generates halogenated waste. Life-cycle assessments recommend the Lewis acid method for large-scale production, whereas the ketal pathway suits small-batch pharmaceutical intermediates.

"The integration of Lewis acid catalysts has revolutionized bicyclic compound synthesis, offering unparalleled reaction speed and selectivity." — Adapted from US6677464B2 .

Chemical Reactions Analysis

Types of Reactions: 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid serves as a crucial synthetic intermediate in the development of several pharmaceutical compounds.

Anti-HIV Drug Synthesis

One of the notable applications is its role as a precursor in the synthesis of Cyclophellitol, an anti-HIV drug. The endo form of this compound is particularly useful due to its structural properties that facilitate further chemical transformations necessary for drug formulation .

Antibiotic Production

Additionally, it is utilized in the synthesis of Baridamycin, an antibiotic known for its efficacy against certain bacterial strains. The compound's unique bicyclic structure contributes to the biological activity of the resultant antibiotics .

Agricultural Applications

The compound has also been explored for its pesticidal properties, making it valuable in agricultural chemistry.

Pesticidal Agents

Research indicates that derivatives of 7-oxabicyclo[2.2.1]heptane exhibit significant activity against undesired microorganisms and pests. This effectiveness surpasses that of structurally similar compounds, suggesting potential for developing new pesticides that are both effective and environmentally friendly .

Industrial Applications

The industrial production of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives has been optimized for efficiency and yield.

Material Science Applications

Emerging research has identified potential applications of this compound in material science, particularly in polymer chemistry.

Ring-Opening Metathesis Polymerization (ROMP)

The compound can serve as an olefin monomer in ROMP reactions, which are critical for producing various polymeric materials with desirable properties . This application highlights the versatility of the compound beyond traditional organic synthesis.

Case Studies and Data Tables

Application AreaSpecific Use CaseReference
PharmaceuticalPrecursor for Cyclophellitol (anti-HIV)
PharmaceuticalSynthesis of Baridamycin (antibiotic)
Agricultural ChemistryPesticidal agent against microorganisms
Material ScienceMonomer for ROMP

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
  • Structure : Lacks the 7-oxa group, replaced by a methylene bridge.
  • Properties : Reduced polarity compared to the oxa analog, leading to lower solubility in polar solvents. Reactivity in Curtius reactions (to form isocyanates) is well-documented, with yields up to 47% under optimized conditions .
  • Applications : Intermediate in polymer chemistry and cross-linking agents.
(1R,2R,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
  • Structure : Stereoisomer with distinct spatial arrangement of substituents.
  • Properties : Altered steric effects influence enantioselectivity in catalysis and chiral resolution .

Functional Group Variations

3-Amino Derivatives
  • 3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride: Enhanced water solubility due to the protonated amino group. Used in solid-phase peptide synthesis (e.g., as a constrained amino acid analog) .
  • exo-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Lacks the 7-oxa group; amino group facilitates retro-Diels-Alder reactions for heterocycle generation .
Difluoromethyl-Substituted Analog
  • rac-(1R,2R,3R,4S)-3-(Difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid :
    • Increased lipophilicity (LogP ≈ 2.95) due to fluorine atoms, enhancing membrane permeability .

Physicochemical and Crystallographic Insights

  • Crystallography: The oxa analog forms intermolecular N–H⋯O and O–H⋯N hydrogen bonds in cocrystals (e.g., with benzothiazol-2-amine), stabilizing centrosymmetric clusters . Non-oxa analogs exhibit weaker hydrogen-bonding networks.
  • Solubility: The hydrochloride salt of the 3-amino-oxa derivative has superior aqueous solubility (>50 mg/mL) compared to non-ionic analogs (<10 mg/mL) .

Pharmacological and Industrial Relevance

  • Pharmaceuticals : The oxa analog’s anhydride is used to synthesize carbasugar analogs for glycosidase inhibitors .
  • Regulatory Status : EPA-regulated bicyclo[2.2.1]heptene derivatives (e.g., 5-butyl, 5-hexyl) highlight industrial use in surfactants and coatings .

Biological Activity

7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of the compound's significance in pharmacology and organic synthesis.

The molecular formula of this compound is C7_7H8_8O3_3, and it features a unique bicyclic structure that contributes to its reactivity and biological properties. The compound is classified under heterocyclic compounds containing oxygen, which are often pivotal in drug design.

Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities, primarily in the fields of anti-inflammatory and antiviral applications.

Anti-inflammatory Activity

One notable study highlights the anti-inflammatory properties of related compounds that inhibit the pro-inflammatory transcription factor NF-κB. These compounds were tested on A549 cells, demonstrating significant inhibition of NF-κB activity at concentrations around 1 mM, showcasing their potential as anti-inflammatory agents .

Antiviral Activity

The endo form of this compound has been identified as a synthetic intermediate for Cyclophellitol, an anti-HIV drug. This connection underscores the compound's relevance in developing antiviral therapies .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often focusing on improving yield and reaction conditions.

Synthesis Method Yield Reaction Time Conditions
Diels-Alder ReactionLow (33%-48%)Long (up to 75 days)High temperature/pressure required
Modified MethodsHighShorter timesMild conditions without high heat or pressure

The recent advancements in synthesis methods aim to enhance efficiency and reduce costs associated with the production of this compound, making it more accessible for pharmaceutical applications .

Case Studies

Several studies have explored the biological activity of 7-Oxa-bicyclo[2.2.1]hept-5-ene derivatives:

  • Inhibition of NF-κB : A study demonstrated that modifications at the carboxylic acid position yielded potent inhibitors of NF-κB with an IC50 value around 2.83 µM, indicating strong potential for anti-inflammatory applications .
  • Antiviral Applications : Research has shown that derivatives serve as precursors for synthesizing compounds with antiviral properties, particularly against HIV, reinforcing their significance in drug development pipelines .
  • Structural Characterization : Advanced techniques such as NMR spectroscopy and X-ray diffraction have been employed to characterize new derivatives of the compound, providing insights into their structural properties and potential interactions with biological targets .

Q & A

Q. What are the standard synthetic routes for preparing 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and its derivatives?

The synthesis typically involves cycloaddition or functionalization of bicyclic precursors. For example, ethyl ester derivatives of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid are synthesized via catalytic methods, with structural confirmation using IR spectroscopy (C=O stretching at ~1700 cm⁻¹) and ¹H NMR (bridged proton signals at δ 5.5–6.5 ppm). Post-synthetic modifications, such as ester hydrolysis, are performed under acidic or basic conditions to yield the carboxylic acid .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm bridgehead stereochemistry and substituent positions.
  • IR spectroscopy : For identifying carboxylic acid (broad O-H stretch at ~2500–3000 cm⁻¹) and ester (sharp C=O at ~1720 cm⁻¹) functional groups.
  • Mass spectrometry (HRMS) : To validate molecular weight (e.g., molecular ion peak for C₈H₁₀O₃ at m/z 154.1632) .

Q. What safety protocols are essential for handling this compound in the lab?

Refer to H-statements for acute toxicity (H301/H311) and irritation (H315/H319). Use PPE (gloves, goggles), ensure fume hood ventilation, and follow first-aid measures:

  • Inhalation : Move to fresh air.
  • Skin contact : Wash with soap/water.
  • Eye exposure : Rinse for ≥15 minutes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when functionalizing the bicyclic core?

Contradictions in yields often stem from steric hindrance or catalyst incompatibility. For example, anhydride reactions (e.g., with methyl aminomethyllambertianate) may show variability due to competing ring-opening pathways. Systematic optimization involves:

  • Screening catalysts (e.g., Lewis acids vs. organocatalysts).
  • Monitoring intermediates via in situ FTIR or HPLC.
  • Computational modeling (DFT) to predict transition-state energies .

Q. What strategies stabilize the bicyclic structure under reactive conditions?

The compound’s stability is pH- and solvent-dependent. Under acidic conditions, the oxabicyclo ring may undergo hydrolysis. Mitigation strategies include:

  • Protecting groups : Methyl ester derivatives (e.g., C₈H₁₀O₃, MW 154.16) to shield the carboxylic acid.
  • Low-temperature reactions : To suppress ring-opening side reactions.
  • Spectroscopic monitoring : Use UV-Vis or NMR to track degradation .

Q. How can computational methods guide the design of bioactive derivatives?

Molecular docking and QSAR studies are pivotal. For instance:

  • Derivatization : Introducing trifluoromethyl groups (e.g., 370102-78-6) enhances lipophilicity for membrane penetration.
  • Piperazinyl modifications (e.g., 1026680-07-8) improve solubility and receptor binding.
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic profiles .

Q. How do regulatory frameworks impact structural modifications for novel applications?

Under EPA guidelines (40 CFR §721), significant new uses (SNURs) apply to derivatives like 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid methyl ester. Researchers must:

  • Submit premanufacture notices (PMNs) for unlisted derivatives.
  • Assess environmental persistence and toxicity (e.g., ECOSAR models) .

Data Contradiction Analysis

Q. How to address conflicting spectral data for bicyclo[2.2.1]heptene derivatives?

Ambiguities in NMR assignments (e.g., overlapping bridgehead protons) are resolved via:

  • 2D NMR (COSY, HSQC) : To correlate protons and carbons.
  • Comparative analysis : Benchmark against crystallographic data (e.g., Cambridge Structural Database).
  • Isotopic labeling : ¹³C-enriched samples clarify connectivity .

Q. Why do reaction outcomes vary in superbasic media (e.g., NaOH/DMSO)?

Superbases can induce unexpected regioselectivity. For example, amidoxime reactions with anhydrides yield labdanoid amides instead of esters. Factors include:

  • Solvent polarity : DMSO stabilizes ionic intermediates.
  • Base strength : Higher NaOH concentrations favor nucleophilic attack at the less hindered carbonyl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.